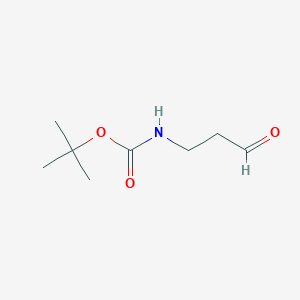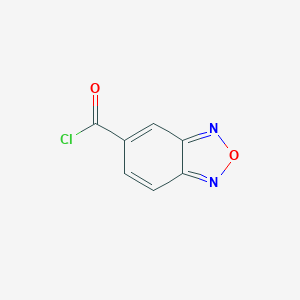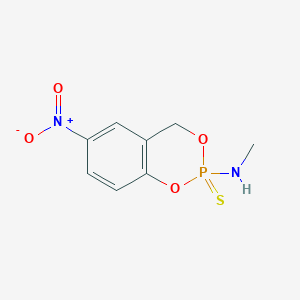
(2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “(2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine” belongs to the class of organic compounds known as pyrrolidines . Pyrrolidines are compounds containing a pyrrolidine ring, which is a five-membered saturated ring with one nitrogen atom and four carbon atoms .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions . For example, the synthesis of (2S,4S)-4-hydroxyproline was achieved through the Mitsunobu reaction of triphenylphosphine and alcohol . The synthesis process can be optimized by adjusting the sequence of the synthetic steps .Molecular Structure Analysis
The molecular structure of a compound like “this compound” would be determined by the arrangement of atoms and the chemical bonds that hold the atoms together . The compound would likely contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and varied . For example, the reaction of amine with epoxides in deep-sea sediments can lead to a variety of products .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would be determined by its specific chemical structure . For example, phenolic compounds, which are similar in structure, have characteristic properties such as melting and boiling points, density, solubility, and color .Mechanism of Action
The mechanism of action of a compound like “(2S,4S)-4-Fluoro-2-methoxycarbonyl-pyrrolidine” would depend on its specific chemical structure and properties . For example, a similar compound, (2S,4S)-4-fluoropyrrolidine-2-carbonitrile, was found to be a promising pan-cancer diagnostic and therapeutic target .
Safety and Hazards
Properties
IUPAC Name |
methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2/c1-10-6(9)5-2-4(7)3-8-5/h4-5,8H,2-3H2,1H3/t4-,5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEIOIOBHIGEMT-WHFBIAKZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4H,9H-Dipyrazolo[1,5-A:1',5'-D]pyrazine-4,9-dione](/img/structure/B154007.png)
![2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B154010.png)



![O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene](/img/structure/B154022.png)




